2-methyl-6-phenyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione -

2-methyl-6-phenyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione

Catalog Number: EVT-4612201
CAS Number:
Molecular Formula: C21H19N3O2
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-methyl-6-phenyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione belongs to a class of organic compounds known as hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-diones. This class of compounds has garnered significant interest in medicinal chemistry due to their potential biological activities. In particular, they are recognized as potential phosphodiesterase type 5 (PDE5) inhibitors. []

Synthesis Analysis

A common approach involves multi-step synthesis starting from substituted indoles or tryptamines. These starting materials are then reacted with various reagents to construct the core hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione structure. []

Mechanism of Action

While the specific mechanism of action for 2-methyl-6-phenyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione isn't detailed in the provided papers, its structural similarity to Tadalafil suggests potential PDE5 inhibitory activity. PDE5 inhibitors block the enzyme PDE5, which is responsible for degrading cyclic guanosine monophosphate (cGMP). [] This leads to an increase in cGMP levels, resulting in smooth muscle relaxation and increased blood flow.

Applications

The research primarily focuses on exploring 2-methyl-6-phenyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione and its related compounds as potential PDE5 inhibitors for treating conditions like erectile dysfunction and pulmonary arterial hypertension. [] Scientists investigate structure-activity relationships by synthesizing and evaluating analogs of this compound to identify more potent and selective PDE5 inhibitors.

(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione (Tadalafil)

    Compound Description: Tadalafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. [] It exhibits high diastereospecificity for PDE5 inhibition, with the cis-(6R,12aR) enantiomer being the most active. [] Tadalafil is clinically used for treating erectile dysfunction (ED), benign prostatic hyperplasia, and pulmonary arterial hypertension. []

    Relevance: Tadalafil shares the core hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione structure with 2-methyl-6-phenyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione. The key structural difference is the substituent at the 6-position: Tadalafil features a 1,3-benzodioxol-5-yl group, while the target compound has a phenyl group. Both compounds belong to the class of PDE5 inhibitors, suggesting that the 6-position substituent plays a crucial role in determining their potency and selectivity. [, ]

(6R,12aR)-2-Amino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione (Aminotadalafil)

    Compound Description: Aminotadalafil is a tadalafil analogue lacking the methyl group at the 2-position of the piperazinedione ring. [, , ] It has been identified as an adulterant in dietary supplements marketed for ED. [, , ] The biological activity and safety profile of aminotadalafil are not well-established.

    Relevance: Aminotadalafil and 2-methyl-6-phenyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione are both structurally related to tadalafil. They share the core hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione structure and the 1,3-benzodioxol-5-yl substituent at the 6-position. Aminotadalafil differs from the target compound by the absence of the 2-methyl group, highlighting the potential significance of this substituent for biological activity and potential applications as PDE5 inhibitors. [, , ]

(6R,12aR)-2-Octyl-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione (N-Octylnortadalafil)

    Compound Description: N-Octylnortadalafil is a tadalafil analogue characterized by an octyl group substituting the methyl group at the 2-position of the piperazinedione ring. [, ] It has been found as an adulterant in dietary supplements marketed for ED. [, ] Limited information is available on its pharmacological properties and safety profile.

    Relevance: N-Octylnortadalafil, similar to 2-methyl-6-phenyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a structural analogue of tadalafil. These compounds share the hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione scaffold and the 1,3-benzodioxol-5-yl group at the 6-position. The distinctive feature of N-Octylnortadalafil is the octyl group at the 2-position, which replaces the methyl group present in both tadalafil and the target compound. This structural variation highlights the potential for modifications at this position to influence biological activity and potential applications related to PDE5 inhibition. [, ]

5-[2-Ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Sildenafil)

    Compound Description: Sildenafil is a well-known PDE5 inhibitor, commercially available for the treatment of ED. [] Unlike tadalafil, sildenafil exhibits comparable potency for inhibiting both PDE5 and PDE6. [] It belongs to a different chemical class than the target compound, featuring a pyrazolo[4,3-d]pyrimidin-7-one core structure instead of the hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione framework.

    Relevance: Although structurally distinct from 2-methyl-6-phenyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, sildenafil is included due to its shared pharmacological target, PDE5. This highlights the diversity of chemical structures capable of inhibiting PDE5 and suggests potential alternative scaffolds for developing novel inhibitors, distinct from the tadalafil-like framework. [, ]

-(2-Ethoxy-5-(4-ethylpiperazin-1-ylsulfonyl)phenyl)-5-methyl-7-propyl-3H-imidazotriazine-4-one

    Compound Description: This compound represents another PDE5 inhibitor with a distinct chemical structure from both tadalafil and sildenafil. [] It features an imidazotriazine-4-one core and is structurally dissimilar to the target compound.

    Relevance: Despite the structural differences, this compound is relevant due to its shared biological activity as a PDE5 inhibitor with 2-methyl-6-phenyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione. It underscores the diverse range of chemical scaffolds capable of targeting PDE5 and suggests further exploration of alternative structural motifs for developing novel inhibitors. []

(3S,6S,12aS)-1,2,3,4,6,7,12,12a-Octahydro-9-methoxy-6-(2-methylpropyl)-1,4-dioxopyrazino[1′,2′:1,6]pyrido[3,4-b]indole-3-propanoic acid 1,1-Dimethylethyl Ester (Ko143)

    Compound Description: Ko143 is a potent and selective inhibitor of breast cancer resistance protein (BCRP), an efflux transporter protein. [] It is not a PDE5 inhibitor and has a distinct structure from the target compound, featuring a more complex substituent at the 6-position and modifications in the core ring system.

    Relevance: Although not a direct structural analogue and targeting a different protein, Ko143 is included due to its shared hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole core structure with 2-methyl-6-phenyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione. This highlights the versatility of this core scaffold for developing compounds with diverse biological activities. []

6-[(2S,4R,6E)-4-Methyl-2-(methylamino)-3-oxo-6-octenoic acid]-7-L-valine-cyclosporin A (PSC833)

    Compound Description: PSC833 is a potent and specific inhibitor of P-glycoprotein (Pgp), another efflux transporter protein. [] It belongs to the cyclosporin family and is structurally unrelated to the target compound.

    Relevance: Despite lacking structural similarities with 2-methyl-6-phenyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, PSC833 is mentioned because it is often used in conjunction with BCRP inhibitors, like Ko143, to study drug transport across biological barriers. This context underscores the importance of understanding efflux transporters alongside drug targets like PDE5. []

N-(4-[2-(1,2,3,4-Tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl]phenyl)-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide (GF120918)

    Compound Description: GF120918 is a dual inhibitor of both BCRP and Pgp efflux transporters. [] It has a distinct chemical structure from the target compound, featuring an acridine core and multiple substituents.

    Relevance: Although structurally dissimilar to 2-methyl-6-phenyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, GF120918 is relevant due to its use in studies investigating the impact of efflux transporters on drug disposition, providing context for understanding drug pharmacokinetics and pharmacodynamics. []

5-[2-Ethoxy-5-(4-cyclopentylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Cyclopentynafil)

    Compound Description: Cyclopentynafil is a sildenafil analogue, featuring a cyclopentyl group on the piperazine ring. [] It was identified as an adulterant in a dietary supplement.

    Relevance: While structurally similar to sildenafil, cyclopentynafil is relevant to this list due to its classification as a PDE5 inhibitor alongside 2-methyl-6-phenyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, highlighting the diverse range of chemical scaffolds capable of targeting PDE5. []

(6R,12aR)-2-Acetamino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione (Acetaminotadalafil)

    Compound Description: Acetaminotadalafil is another tadalafil analogue, characterized by an acetamido group at the 2-position of the piperazinedione ring. [] It was discovered as an adulterant in a dietary supplement ingredient.

    Relevance: Like 2-methyl-6-phenyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, acetaminotadalafil is a structural analogue of tadalafil, sharing the same hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione core structure and the 1,3-benzodioxol-5-yl substituent at the 6-position. [] This emphasizes the susceptibility of this scaffold to modifications and the potential emergence of novel analogues.

(6R,12aR)-6-(2,4-Dichlorophenyl)-2-ethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione

    Compound Description: This compound is a potent inhibitor of PDE11 [], a member of the same enzyme family as PDE5. It exhibits a strong potency for PDE11 inhibition with an IC50 value of 11 nM, making it a highly relevant compound in the study of PDE11. []

    Relevance: This compound shares the hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione core structure with 2-methyl-6-phenyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione. While the target compound focuses on PDE5 inhibition, this compound highlights the structural similarities between compounds targeting different members of the PDE family. []

Properties

Product Name

2-methyl-6-phenyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione

IUPAC Name

6-methyl-2-phenyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C21H19N3O2/c1-23-12-18(25)24-17(21(23)26)11-15-14-9-5-6-10-16(14)22-19(15)20(24)13-7-3-2-4-8-13/h2-10,17,20,22H,11-12H2,1H3

InChI Key

JGDDKJPZJOQYDO-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC=CC=C4)NC5=CC=CC=C35

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.